Eniluracil is a drug that has been investigated in scientific research primarily for its potential application in cancer treatment. Its main function revolves around enhancing the effects of another chemotherapy drug, Fluorouracil (5-FU) [].
Here's the mechanism: 5-FU works by disrupting the synthesis of DNA, a crucial step for cancer cell growth. However, the body naturally breaks down 5-FU through an enzyme called Dihydropyrimidine Dehydrogenase (DPD) []. Eniluracil acts as a DPD inhibitor. By inactivating DPD, eniluracil allows for higher concentrations of 5-FU to remain active within the body, potentially leading to a more potent anti-cancer effect [, ].
This strategy of combining eniluracil with 5-FU has been explored in several clinical trials for various cancer types, including colorectal cancer []. The treatment regimen known as FOLFIRI (folinic acid, 5-FU, leucovorin, irinotecan) has been investigated with the addition of eniluracil, resulting in the combination therapy called XELIRI [].
While some studies have shown promising results with XELIRI, particularly in terms of improved tumor response rates, further research is needed to determine its long-term efficacy and optimal dosing strategies [].